4-(4-Isobutylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a benzenamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenamine core, followed by the introduction of the piperazine ring and the trifluoromethyl group. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a halogen atom on the benzenamine core with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or alkyl halides (R-X) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with various binding sites, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-[4-(2,2-dimethylpropyl)-1-piperazinyl]-3-(trifluoromethyl)-: Similar structure but with a different alkyl group on the piperazine ring.
Benzenamine, N-methyl-4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-: Contains a methyl group on the nitrogen atom of the benzenamine core.
Uniqueness
The unique combination of the trifluoromethyl group, piperazine ring, and benzenamine core in Benzenamine, 4-[4-(2-methylpropyl)-1-piperazinyl]-3-(trifluoromethyl)- imparts distinct chemical and biological properties. Its enhanced lipophilicity and ability to interact with diverse molecular targets make it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22F3N3 |
---|---|
Molecular Weight |
301.35 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)piperazin-1-yl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N3/c1-11(2)10-20-5-7-21(8-6-20)14-4-3-12(19)9-13(14)15(16,17)18/h3-4,9,11H,5-8,10,19H2,1-2H3 |
InChI Key |
WVWPBRGDXGWGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.